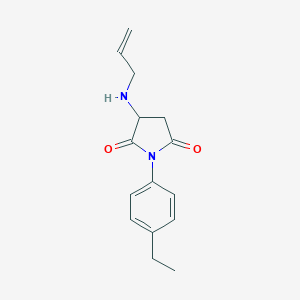
3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione, also known as AEPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEPD is a member of the pyrrolidine class of compounds and has been investigated for its biochemical and physiological effects, as well as its mechanism of action. In
作用机制
The mechanism of action of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione may act as a metal chelator, which can inhibit the activity of metal-dependent enzymes. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione can inhibit the proliferation of cancer cells and induce apoptosis. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has also been shown to have antioxidant activity and can protect cells from oxidative stress. In vivo studies have shown that 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione in lab experiments is its high purity and yield. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione. One area of research could be the development of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione derivatives with improved solubility and bioavailability. Another area of research could be the investigation of the mechanism of action of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione in more detail. Additionally, 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione could be studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has been investigated for its biochemical and physiological effects, as well as its mechanism of action. While there is still much to be learned about 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione, its potential applications make it an interesting compound for further research.
合成方法
The synthesis of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with allyl bromide to produce 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione. This method has been optimized to yield high purity and high yield of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione.
科学研究应用
3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has been investigated for its potential applications in various scientific fields. In the field of medicinal chemistry, 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has been studied for its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples.
属性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
1-(4-ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H18N2O2/c1-3-9-16-13-10-14(18)17(15(13)19)12-7-5-11(4-2)6-8-12/h3,5-8,13,16H,1,4,9-10H2,2H3 |
InChI 键 |
HNDOZYRJVCQYFN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C |
规范 SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280074.png)
![4-[(4-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280077.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(3-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280080.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280088.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)
![ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280090.png)
![N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280092.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280094.png)
![ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280095.png)
![methyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B280096.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280097.png)